molecular formula C9H8N2O2 B1293492 1,4-Dihydro-6-methylquinoxaline-2,3-dione CAS No. 6309-61-1

1,4-Dihydro-6-methylquinoxaline-2,3-dione

Cat. No. B1293492
CAS RN: 6309-61-1
M. Wt: 176.17 g/mol
InChI Key: HOHZZPCLZWZMOM-UHFFFAOYSA-N
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Description

1,4-Dihydro-6-methylquinoxaline-2,3-dione is a compound that has been studied for its potential pharmacological properties. It is part of a broader class of compounds known as quinoxaline-2,3-diones (QXs), which have been investigated for their activity as antagonists at various receptor sites, particularly the glycine site of the N-methyl-D-aspartate (NMDA) receptor 10. These compounds have been found to have significant in vitro and in vivo potency, making them of interest for the development of therapeutic agents.

Synthesis Analysis

The synthesis of 1,4-dihydroquinoxaline-2,3-diones has been explored through various methods. For instance, the compound 6-methyl-1,4-dihydroquinoxaline-2,3-dione was synthesized by the condensation of 4-methyl-o-phenylenediamine with oxalic acid under reflux in hydrochloric acid solution10. Additionally, electrochemical synthesis methods have been employed, such as the electrooxidation of catechol in the presence of specific diamines to yield substituted quinoxalinediones . Furthermore, the use of Bronsted acidic ionic liquids in combination with chlorotrimethylsilane has been reported as an efficient and reusable catalyst system for the synthesis of related compounds under thermal and solvent-free conditions .

Molecular Structure Analysis

The molecular structure of 1,4-dihydroquinoxaline-2,3-diones has been the subject of various studies, with particular attention to the effects of different substitutions on the quinoxaline ring. For example, alkyl and alkoxy substitutions have been examined for their impact on the potency of these compounds as NMDA receptor antagonists . The introduction of a methyl group at the 6-position and the presence of a nitro group in the 5-position have been found to be favorable for high potency . Additionally, the stereochemistry of chiral substituted quinoxalinediones has been explored, revealing significant differences in potency between enantiomers .

Chemical Reactions Analysis

Quinoxaline-2,3-diones undergo various chemical reactions that have been utilized to synthesize derivatives with different properties. For instance, acetoxylation reactions using fuming nitric acid in acetic acid have been used to synthesize 5-acyloxy-6,7-dialkoxy quinoxalinediones . Alkylation reactions under phase transfer catalysis conditions have also been employed to produce alkylated derivatives of quinoxalinediones10. These reactions are important for modifying the chemical structure and, consequently, the biological activity of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,4-dihydroquinoxaline-2,3-diones are closely related to their structure and the substituents present on the quinoxaline ring. For example, the lipophilicity of these compounds, as indicated by their log P values, has been correlated with their bioavailability. Compounds with lower log P values tend to be more bioavailable . The presence of specific functional groups, such as nitro, cyano, or halogens, significantly influences the potency and selectivity of these compounds as NMDA receptor antagonists . The synthesis methods and the resulting structural modifications play a crucial role in determining the pharmacological profile of these compounds.

Scientific Research Applications

Corrosion Inhibition

1,4-Dihydro-6-methylquinoxaline-2,3-dione has been studied for its corrosion inhibition properties. Zouitini et al. (2019) investigated a derivative of this compound, specifically 1,4-dioctyl-6-methyl-1,4-dihydroquinoxaline-2,3-dione, as a corrosion inhibitor for mild steel in hydrochloric acid. They found that this compound effectively inhibited corrosion, with efficiency increasing at higher concentrations. The compound acted as a mixed-type inhibitor and its adsorption conformed to the Langmuir isotherm model, demonstrating its potential in corrosion protection applications (Zouitini et al., 2019).

Chemical Synthesis

The compound plays a role in various chemical synthesis processes. Collins et al. (1992) discussed the reactions of N-(o-nitroaryl)sarcosine esters that produce 1-hydroxy-4-methylquinoxaline-2,3-diones along with mono- and bi-cyclic by-products, indicating its utility in organic synthesis (Collins et al., 1992).

Crystal Structure Analysis

The crystal structure of 6-methyl-1,4-bis[(pyridin-2-yl)methyl]quinoxaline-2,3(1H,4H)-dione was analyzed by Zouitini et al. (2017). They found that the quinoxaline-2,3(1H,4H)-dione unit is essentially planar, which could have implications for its reactivity and interactions in various applications (Zouitini et al., 2017).

Potential Pharmacological Properties

A study by Zouitini et al. (2017) also synthesized 6-methyl-1,4-dihydroquinoxaline-2,3-dione and exposed it to alkylation reactions, highlighting its potential in developing pharmacological properties. This suggests its relevance in drug discovery and development (Zouitini et al., 2017).

Chemosensor Development

Shao et al. (2009) designed a simple colorimetric and fluorescent anion chemosensor based on 6-nitro-1,4-dihydroquinoxaline-2,3-dione. This compound showed a significant decrease in fluorescent emission intensity with basic anions, indicating its potential use as a chemosensor for detecting anions (Shao et al., 2009).

Safety And Hazards

The safety data sheet for 1,4-Dihydro-6-methylquinoxaline-2,3-dione advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

6-methyl-1,4-dihydroquinoxaline-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-5-2-3-6-7(4-5)11-9(13)8(12)10-6/h2-4H,1H3,(H,10,12)(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOHZZPCLZWZMOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70212416
Record name 1,4-Dihydro-6-methylquinoxaline-2,3-dione
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Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1,4-Dihydro-6-methylquinoxaline-2,3-dione

CAS RN

6309-61-1
Record name 6-Methylquinoxaline-2,3(1H,4H)-dione
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Record name 1,4-Dihydro-6-methylquinoxaline-2,3-dione
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Record name 1,4-Dihydro-6-methylquinoxaline-2,3-dione
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Record name 1,4-dihydro-6-methylquinoxaline-2,3-dione
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Record name 6-Methyl-1,4-dihydroquinoxaline-2,3-dione
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Synthesis routes and methods

Procedure details

To a stirred solution of 3,4-diaminotoluene (0.302 g, 0.247 mmol, Aldrich) in 2 N HCl (4 mL, 8 mmol), oxalic acid dihydrate (0.330 g, 0.261 mmol, Fisher) was added in one portion. The resulting deep purple solution was refluxed for 13 h, to give a purple suspension. This was cooled to 25° C., filtered, washed with water (5 mL), and dried in vacuo (0.1 mm Hg) to give a blue-grey powder. This was taken up in 2 N NaOH (34 mL, 68 mmol), giving a brown solution, which was filtered. The brown filtrate was acidified to pH 1.0 by addition of 2 N HCl (42 mL, 84 mmol), resulting in a tan suspension. Filtration of the suspension and washing of the filter cake with water (5 mL) gave the title compound as a grey powder (225.5 mg, 43%); mp 318° C. (the block was preheated to 300° C.); 1H NMR (DMSO-d6) δ 2.32 (s, 3H), 6.90-6.99 (m, 3H), 11.22 (s, 1H), 11.90 (s, 1H).
Quantity
0.302 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
0.33 g
Type
reactant
Reaction Step One
Name
Quantity
34 mL
Type
reactant
Reaction Step Two
Name
Quantity
42 mL
Type
reactant
Reaction Step Three
Yield
43%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SX Cai, SM Kher, ZL Zhou, V Ilyin… - Journal of medicinal …, 1997 - ACS Publications
We report on a series of alkyl- and alkoxy-substituted 1,4-dihydroquinoxaline-2,3-diones (QXs), prepared as a continuation of our structure−activity relationship (SAR) study of QXs as …
Number of citations: 64 pubs.acs.org

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